molecular formula C7H15NO B1282143 3-(Pyrrolidin-2-yl)propan-1-ol CAS No. 7699-50-5

3-(Pyrrolidin-2-yl)propan-1-ol

Cat. No. B1282143
CAS RN: 7699-50-5
M. Wt: 129.2 g/mol
InChI Key: JAAFQZNROQTUIW-UHFFFAOYSA-N
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Description

The compound "3-(Pyrrolidin-2-yl)propan-1-ol" is a chemical structure that is part of a broader class of organic compounds known as pyrrolidines. These compounds are characterized by the presence of a five-membered ring containing one nitrogen atom. The specific structure of "3-(Pyrrolidin-2-yl)propan-1-ol" suggests that it is a pyrrolidine with a hydroxypropanol group attached to it, which could be of interest in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, a stereoselective synthesis of a related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, was achieved in 10 steps with an overall yield of 24% from benzyloxyacetyl chloride . This process involved key transformations such as catalytic asymmetric hydrogenation and S(N)2 substitution reactions, which are relevant to the synthesis of pyrrolidine-based compounds. Additionally, a simple and convenient synthesis of pyrroles, which are structurally related to pyrrolidines, was reported using CuCl2-catalyzed heterocyclodehydration of N-Boc- or N-tosyl-1-amino-3-yn-2-ols . These methods could potentially be adapted for the synthesis of "3-(Pyrrolidin-2-yl)propan-1-ol".

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with the potential for various conformations due to intramolecular interactions. A study on a thiadiazol-pyrrolidin-2-ol derivative highlighted the importance of intramolecular OH⋯N hydrogen bonding in determining the conformational properties of the molecule . Such intramolecular hydrogen bonding could also influence the structure of "3-(Pyrrolidin-2-yl)propan-1-ol".

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions due to their reactive sites. The synthesis and reactions of 3-ylidene-1-pyrrolines, which are related to pyrrolidines, have been reviewed, demonstrating their potential as precursors for various pyrrolidine derivatives and complex polyheterocyclic molecules . The reactivity of the imine bond and exocyclic double bond in these compounds suggests that "3-(Pyrrolidin-2-yl)propan-1-ol" may also participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their interactions with other molecules. A study on the excess molar enthalpies of mixtures of pyrrolidin-2-one with various alcohols, including propan-1-ol, revealed specific interactions that could be relevant to the properties of "3-(Pyrrolidin-2-yl)propan-1-ol" . These interactions could affect the solubility, boiling point, and other physical properties of the compound.

Scientific Research Applications

1. Drug Discovery

  • Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
  • Method : The review discusses the synthesis and reaction conditions of bioactive molecules characterized by the pyrrolidine ring and its derivatives .
  • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

2. Synthesis of 1,5-Substituted Pyrrolidin-2-ones

  • Application : A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group .
  • Method : This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
  • Results : The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .

Safety And Hazards

The safety data sheet for “3-(Pyrrolidin-2-yl)propan-1-ol” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “3-(Pyrrolidin-2-yl)propan-1-ol” and its derivatives could involve further exploration of their potential in drug discovery. The pyrrolidine ring is a versatile scaffold for designing novel biologically active compounds . Therefore, more research could be conducted to explore the pharmacological potential of “3-(Pyrrolidin-2-yl)propan-1-ol” and its derivatives.

properties

IUPAC Name

3-pyrrolidin-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-2-4-7-3-1-5-8-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAFQZNROQTUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515682
Record name 3-(Pyrrolidin-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-2-yl)propan-1-ol

CAS RN

7699-50-5
Record name 3-(Pyrrolidin-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrrolidin-2-yl)propan-1-ol
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Synthesis routes and methods

Procedure details

0.73 g of (±)-3-(N-benzyloxycarbonylpyrrolidin-2-yl)-2-propen-1-ol was dissolved in 7 ml of ethanol and, after adding 200 mg of 5% palladium-carbon, the mixture was heated to 35° C. and hydrogenated at atmospheric pressure for 8 hours. A catalyst was removed by filtering the reaction solution and the filtrate was concentrated under reduced pressure to obtain 0.34 g of the desired compound as a pale yellow oily substance.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Muniz, J Streuff, P Chavez… - Chemistry–An Asian …, 2008 - Wiley Online Library
Unligated palladium(II) salts catalyze the oxidative diamination of acrylic esters to yield 2,3‐diamino carboxylic esters. The reaction employs copper(II) bromide as oxidant and proceeds …
Number of citations: 88 onlinelibrary.wiley.com

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